(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane
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Description
(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane is a useful research compound. Its molecular formula is C18H19NO2S and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.11365002 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
NMR Study of Azatricyclo Decane Derivatives
Nuclear Magnetic Resonance (NMR) studies on 1-Azatricyclo decane derivatives, including compounds like 1-azatricyclo[3.3.1.13,7]decan-4-one, have unveiled several stereo and stereoelectronic effects. These studies, using 1H and 13C NMR methods supplemented by two-dimensional techniques, provide complete chemical shift assignments, offering a foundation for understanding complex molecular structures similar to the queried compound (Fernández et al., 1989).
Synthetic Approaches to Azatricyclo Decane Derivatives
Research on the synthesis and functionalization of azatricyclo decane structures, such as the N-acylation of bornane-2,10-sultam, highlights practical methods for modifying similar compounds. These synthetic pathways, involving reactions with acid chlorides in the presence of copper(II) chloride, elucidate strategies for the introduction of various functional groups, potentially relevant to the modification or application of the specified chemical (Thom & Kocieňski, 1992).
Cycloaddition Reactions for Bridged Oxazonine Synthesis
The cycloaddition reaction of benzocyclopropene with aromatic nitrile oxides demonstrates a synthetic route to bridged oxazonine structures. This method, leading to compounds like 9-aryl-7-oxa-8-azatricyclo[4.3.1.0]deca-2,4,8-trienes, showcases the potential for constructing complex, bridged structures that could be analogous to parts of the queried compound's framework (Nitta, Sogo, & Nakayama, 1979).
Properties
IUPAC Name |
[(3aS,4S,7R,7aR)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-yl]-(3-methyl-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-10-11-4-2-3-5-16(11)22-17(10)18(20)19-8-12-13(9-19)15-7-6-14(12)21-15/h2-5,12-15H,6-9H2,1H3/t12-,13+,14+,15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHFWORRNJQHSD-PYHGIMPFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)N3CC4C5CCC(C4C3)O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)N3C[C@@H]4[C@H]5CC[C@@H]([C@@H]4C3)O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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